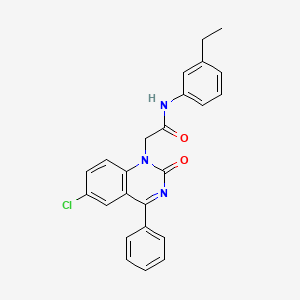![molecular formula C25H23N3O2 B6543616 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 932530-31-9](/img/structure/B6543616.png)
2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide, also known as OPDQ, is a type of heterocyclic compound commonly used in scientific research. It is a derivative of quinazoline and is composed of a phenyl ring and an acetamide group. OPDQ has a wide range of applications in scientific research, including but not limited to synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is believed to act on certain receptors in the brain, such as the glutamate receptor, to produce its effects. It is thought to increase the activity of these receptors, leading to changes in the brain’s chemistry and ultimately producing the desired effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the glutamate receptor, leading to increased levels of glutamate in the brain. This increased activity can lead to increased levels of alertness and focus, as well as improved memory and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide in lab experiments has a number of advantages. It is a relatively inexpensive compound, making it ideal for use in experiments that have a limited budget. Additionally, the synthesis of this compound is relatively straightforward, making it ideal for use in experiments that require quick results. The main limitation of this compound is that it is not always easy to find in large quantities, making it difficult to use in experiments that require large amounts of the compound.
Direcciones Futuras
The use of 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide in scientific research is likely to increase in the future. One potential future direction is the use of this compound in the development of new drugs. This compound could be used to study the mechanism of action of potential drugs and to investigate the biochemical and physiological effects of these drugs. Additionally, this compound could be used in the synthesis of new compounds for use in drug development. Finally, this compound could be used to study the pharmacokinetics and pharmacodynamics of potential drugs.
Métodos De Síntesis
2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is synthesized through a multistep process that involves a number of reactions. The first step is the condensation of a phenylhydrazine and an aniline derivative to form an intermediate compound. This intermediate compound is then reacted with a nitroalkane to form a quinazoline derivative. Finally, the quinazoline derivative is reacted with an acyl chloride to form the desired product, this compound.
Aplicaciones Científicas De Investigación
2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of various drugs, as well as for studying the biochemical and physiological effects of drugs. This compound has also been used in the synthesis of other compounds, such as the anticonvulsant drug lamotrigine.
Propiedades
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-17(2)18-12-14-20(15-13-18)26-23(29)16-28-22-11-7-6-10-21(22)24(27-25(28)30)19-8-4-3-5-9-19/h3-15,17H,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNQTWNGRBVQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6543533.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6543540.png)
![2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6543551.png)
![2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6543554.png)
![N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide](/img/structure/B6543560.png)
![N-[4-({2-[(2,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide](/img/structure/B6543566.png)
![N-(4-{[2-(cyclopropylformamido)ethyl]carbamoyl}phenyl)-4-methylbenzamide](/img/structure/B6543574.png)
![N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543581.png)
![N-[4-({2-[(furan-2-yl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543582.png)
![4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B6543585.png)



